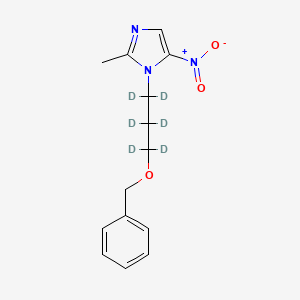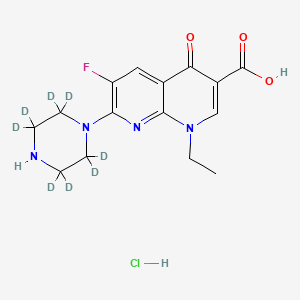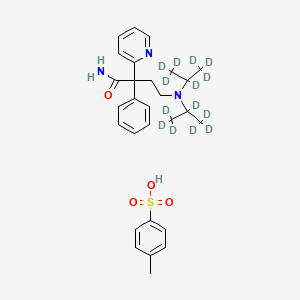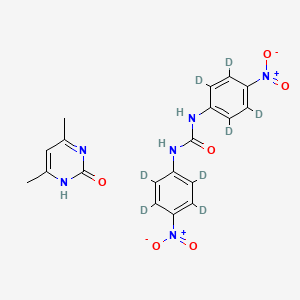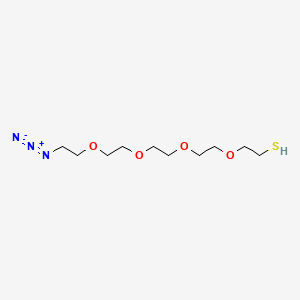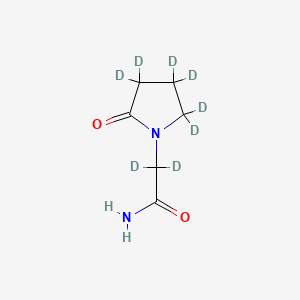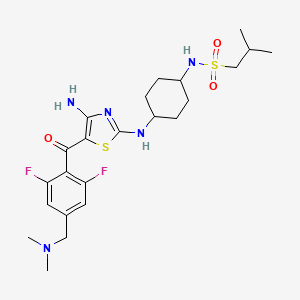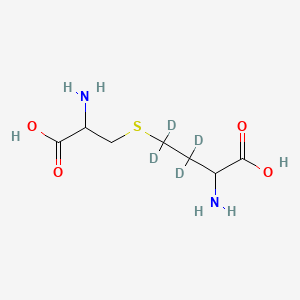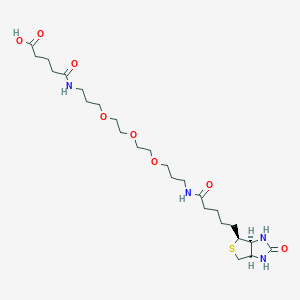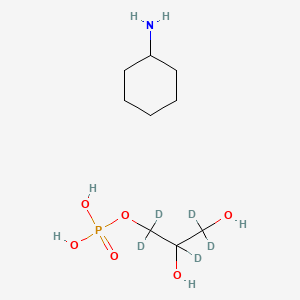![molecular formula C27H41MnN5O4-4 B12411625 (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[203104,9014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate is a complex organometallic compound featuring a manganese ion coordinated with a unique tetracyclic ligand system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate typically involves the coordination of manganese ions with a pre-synthesized tetracyclic ligand. The ligand can be synthesized through a series of cyclization reactions starting from simple organic precursors. The manganese coordination is achieved under inert atmosphere conditions using solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the tetracyclic ligand followed by its coordination with manganese ions. The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the manganese center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce a variety of manganese-ligand complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and enzyme mimetics.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed in processes like polymerization and material synthesis.
作用机制
The mechanism by which (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate exerts its effects involves the coordination of the manganese ion with various substrates. The manganese center can facilitate electron transfer processes, enabling oxidation and reduction reactions. The compound’s unique ligand structure provides stability and specificity in its interactions with molecular targets.
相似化合物的比较
Similar Compounds
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;cobalt(2+);propanoate
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;nickel(2+);propanoate
Uniqueness
The uniqueness of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate lies in its manganese center, which imparts distinct catalytic properties compared to its cobalt and nickel analogs. The manganese ion’s redox potential and coordination chemistry provide unique reactivity and stability, making it particularly valuable in specific catalytic applications.
属性
分子式 |
C27H41MnN5O4-4 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC 名称 |
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate |
InChI |
InChI=1S/C21H31N5.2C3H6O2.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;2*1-2-3(4)5;/h5-7,18-21H,1-4,8-15H2;2*2H2,1H3,(H,4,5);/q-4;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |
InChI 键 |
UWHBYSQKQZGMEQ-NDOCQCNASA-L |
手性 SMILES |
CCC(=O)[O-].CCC(=O)[O-].C1CC[C@H]2[C@H](C1)[N-]CC[N-][C@H]3CCCC[C@@H]3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
规范 SMILES |
CCC(=O)[O-].CCC(=O)[O-].C1CCC2C(C1)[N-]CC[N-]C3CCCCC3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
